1,3-Bis(4-fluorobenzoyl)benzene

Polymer chemistry Aerospace materials High-temperature thermoplastics

Choose 1,3-Bis(4-fluorobenzoyl)benzene (meta-isomer) over generic DFBP or para-isomers to achieve up to 364°C Tg in poly(aryl ether ketone)s and sulfonated membranes. Its kinked meta-linkage enables superior proton conductivity with 17–240X lower methanol crossover vs. Nafion, tunable crystallinity, and enhanced gas selectivity for natural gas sweetening and O₂/N₂ separation. Ideal for melt-processable high-temperature thermoplastics, fuel cell membranes, and structural composites. Insist on verified ≥98% purity for consistent polycondensation results.

Molecular Formula C20H12F2O2
Molecular Weight 322.3 g/mol
CAS No. 108464-88-6
Cat. No. B022858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-fluorobenzoyl)benzene
CAS108464-88-6
Molecular FormulaC20H12F2O2
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H
InChIKeyPISLKPDKKIDMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-fluorobenzoyl)benzene (CAS 108464-88-6) Product Specification & Sourcing Baseline


1,3-Bis(4-fluorobenzoyl)benzene (CAS 108464-88-6) is a fluorinated aromatic diketone with the molecular formula C₂₀H₁₂F₂O₂, molecular weight 322.30 g/mol, and a melting point of 181–183 °C [1]. The compound is commercially available at ≥98% purity and serves as a difluoro-monomer for aromatic nucleophilic polycondensation, enabling the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), sulfonated PAEKs, and poly(arylene ether benzimidazole)s with tailored thermal and mechanical properties .

Why 1,3-Bis(4-fluorobenzoyl)benzene Cannot Be Replaced by 4,4′-Difluorobenzophenone or the 1,4-Isomer


Procurement specialists and formulation chemists must avoid generic substitution of 1,3-bis(4-fluorobenzoyl)benzene with structurally related difluoro-monomers such as 4,4′-difluorobenzophenone (DFBP) or 1,4-bis(4-fluorobenzoyl)benzene (para-isomer). These compounds differ fundamentally in their polymer architecture outcomes: DFBP yields linear para-linked chains that produce semi-crystalline PEEK with a glass transition temperature (Tg) of ~143 °C [1], while the para-isomer (1,4-BFBB) typically yields polymers with Tg values between 180–216 °C [2]. In contrast, the 1,3-substitution (meta) pattern of the target compound introduces a kinked backbone that enables substantially higher Tg values (up to 364 °C) [3] and permits precise control over crystallinity, mechanical flexibility, and gas transport properties [4]. The following section provides quantitative, comparator-anchored evidence that substantiates this differentiation.

Quantitative Differentiation of 1,3-Bis(4-fluorobenzoyl)benzene vs. Comparator Monomers


Glass Transition Temperature (Tg) Enhancement vs. 4,4′-Difluorobenzophenone (DFBP)

Polymers derived from 1,3-bis(4-fluorobenzoyl)benzene exhibit significantly higher glass transition temperatures than those prepared from the industry-standard monomer 4,4′-difluorobenzophenone (DFBP). In a head-to-head comparison of poly(arylene ether benzimidazole)s, the polymer synthesized using the target compound achieved a Tg of 364 °C [1], whereas analogous PEEK polymers derived from DFBP typically exhibit a Tg of approximately 143 °C [2]. This difference exceeds 220 °C.

Polymer chemistry Aerospace materials High-temperature thermoplastics

Mechanical Property Superiority vs. 4,4′-Difluorobenzophenone (DFBP)-Based PEEK

Polymers synthesized from 1,3-bis(4-fluorobenzoyl)benzene demonstrate substantially higher tensile strength and modulus compared to conventional DFBP-based PEEK. Room-temperature unoriented thin films prepared from the target compound and 5,5′-bis[2-(4-hydroxyphenyl)benzimidazole] exhibited a tensile strength of 22.8 ksi (~157 MPa) and a tensile modulus of 652 ksi (~4.5 GPa) [1]. In contrast, standard PEEK derived from DFBP and hydroquinone has a reported tensile strength of 90–100 MPa and Young's modulus of 3.6 GPa [2].

High-performance polymers Structural composites Mechanical testing

Proton Conductivity and Methanol Barrier Performance vs. Nafion for Fuel Cell Membranes

Sulfonated poly(ether ether ketone ketone) (SPEEKK) membranes prepared from 1,3-bis(4-fluorobenzoyl)benzene were directly compared to Nafion membranes. At 80 °C, SPEEKK-60, -70, and -80 membranes exhibited higher proton conductivities than Nafion, while all SPEEKK membranes showed methanol diffusion coefficients in the range of 8.32 × 10⁻⁹ to 1.14 × 10⁻⁷ cm² s⁻¹, which is one to two orders of magnitude lower than Nafion's value of 2 × 10⁻⁶ cm² s⁻¹ at the same temperature [1].

Fuel cell membranes Proton exchange membranes Direct methanol fuel cells

Meta-Linkage Control of Crystallinity vs. 1,4-Isomer (Para-Substituted Analog)

The meta-substitution pattern of 1,3-bis(4-fluorobenzoyl)benzene introduces a kink in the polymer backbone that reduces crystallinity and crystallization rate compared to the linear para-isomer (1,4-BFBB). While polymers derived from the 1,4-isomer are semi-crystalline and often exhibit high melting temperatures (Tg 180–216 °C) [1], polymers from the 1,3-isomer can be tailored from semi-crystalline to fully amorphous depending on comonomer selection, without sacrificing high Tg (up to 364 °C) [2]. This meta-linkage effect also lowers melting temperature and enhances chain flexibility and recrystallization ability [3].

Polymer crystallinity Thermoplastic processability Meta-para isomer engineering

Procurement-Focused Application Scenarios for 1,3-Bis(4-fluorobenzoyl)benzene (CAS 108464-88-6)


Synthesis of Ultra-High-Tg Poly(arylene ether benzimidazole)s for Aerospace Structural Resins

Procure 1,3-bis(4-fluorobenzoyl)benzene to react with 5,5′-bis[2-(4-hydroxyphenyl)benzimidazole] via nucleophilic aromatic substitution. The resulting polymers achieve glass transition temperatures up to 364 °C, tensile strengths of 22.8 ksi, and tensile moduli of 652 ksi [1]. These properties enable fabrication of lightweight structural composites and adhesives capable of continuous service at temperatures where conventional DFBP-based PEEK (Tg ~143 °C) would soften and fail [2]. Applications include engine nacelles, radomes, and thermal protection systems.

Fabrication of Sulfonated Poly(ether ether ketone ketone) (SPEEKK) Membranes for Direct Methanol Fuel Cells

Use 1,3-bis(4-fluorobenzoyl)benzene as the non-sulfonated monomer to copolymerize with 1,3-bis(3-sodium sulfonate-4-fluorobenzoyl)benzene and 3,3′,5,5′-tetramethyl-4,4′-biphenol. The resulting SPEEKK membranes exhibit proton conductivities exceeding that of Nafion at 80 °C for DS 60–80, while methanol diffusion coefficients are 17× to 240× lower (8.32×10⁻⁹ to 1.14×10⁻⁷ cm² s⁻¹ vs. 2×10⁻⁶ cm² s⁻¹ for Nafion) [3]. This performance profile makes them ideal proton exchange membranes for direct methanol fuel cells, reducing methanol crossover and improving fuel efficiency.

Tailoring Crystallinity and Processability in Poly(aryl ether ketone) Copolymers

Leverage the meta-substitution of 1,3-bis(4-fluorobenzoyl)benzene to introduce controlled kinks in the polymer backbone, reducing crystallization rate and melting temperature relative to the para-isomer (1,4-BFBB) [4]. By adjusting comonomer ratios, polymers ranging from fully amorphous to semi-crystalline can be synthesized while maintaining high Tg (up to 364 °C) [1]. This tunability is critical for melt-processable, high-temperature thermoplastics used in injection molding and extrusion of electronic connectors, wire coatings, and medical device components.

Development of Gas Separation Membranes with Tunable Permeability and Selectivity

Incorporate 1,3-bis(4-fluorobenzoyl)benzene into poly(phenylene oxide-co-arylene ether ketone) copolymers to create UV-crosslinkable membranes with enhanced O₂/N₂ and CO₂/CH₄ selectivities [5]. Compared to membranes made with 4,4′-difluorobenzophenone, the meta-linked ketone groups enable higher gel fractions upon crosslinking and allow precise tuning of gas transport properties. These membranes are suitable for natural gas sweetening and oxygen/nitrogen separation in industrial gas processing.

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